molecular formula C14H17NO4 B060806 Cbz-2-methallyl-glycine CAS No. 171881-79-1

Cbz-2-methallyl-glycine

Cat. No.: B060806
CAS No.: 171881-79-1
M. Wt: 263.29 g/mol
InChI Key: QXTAKXFCUXYTLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cbz-2-methallyl-glycine, also known as N-carbobenzyloxy-2-methallyl-glycine, is a derivative of glycine. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group and a methallyl substituent on the glycine backbone. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-2-methallyl-glycine typically involves the protection of the amino group of glycine with a benzyloxycarbonyl group, followed by the introduction of the methallyl group. One common method involves the reaction of glycine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide to form N-carbobenzyloxy-glycine. This intermediate is then reacted with methallyl bromide under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Cbz-2-methallyl-glycine undergoes various chemical reactions, including:

    Oxidation: The methallyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The Cbz protecting group can be removed via catalytic hydrogenation.

    Substitution: The methallyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols can react with the methallyl group under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Removal of the Cbz group to yield free amines.

    Substitution: Formation of substituted glycine derivatives.

Scientific Research Applications

Cbz-2-methallyl-glycine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cbz-2-methallyl-glycine involves its reactivity as a protected amino acid derivative. The Cbz group protects the amino functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can participate in various biochemical processes. The methallyl group provides additional reactivity, enabling further functionalization and modification of the molecule.

Comparison with Similar Compounds

Similar Compounds

    Cbz-glycine: Lacks the methallyl group, making it less reactive in certain substitution reactions.

    Fmoc-2-methallyl-glycine: Uses a different protecting group (fluorenylmethyloxycarbonyl) which offers different stability and deprotection conditions.

    Boc-2-methallyl-glycine: Uses a tert-butyloxycarbonyl protecting group, providing different reactivity and stability profiles.

Uniqueness

Cbz-2-methallyl-glycine is unique due to the combination of the Cbz protecting group and the methallyl substituent. This combination allows for selective protection and functionalization, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

4-methyl-2-(phenylmethoxycarbonylamino)pent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-10(2)8-12(13(16)17)15-14(18)19-9-11-6-4-3-5-7-11/h3-7,12H,1,8-9H2,2H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTAKXFCUXYTLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.